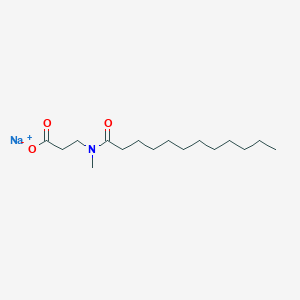

Sodium lauroyl methylaminopropionate

Descripción

Propiedades

Número CAS |

21539-58-2 |

|---|---|

Fórmula molecular |

C16H31NNaO3 |

Peso molecular |

308.41 g/mol |

Nombre IUPAC |

sodium;3-[dodecanoyl(methyl)amino]propanoate |

InChI |

InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20); |

Clave InChI |

NBDYSLCMCUDINP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na] |

Otros números CAS |

21539-58-2 |

Secuencia |

X |

Origen del producto |

United States |

A Technical Guide to the Laboratory Synthesis and Purification of Sodium Lauroyl Methylaminopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sodium Lauroyl Methylaminopropionate (SLMPA), an amphoteric surfactant valued for its mildness and effective cleansing properties. The methodologies outlined below are based on the principles of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.

Synthesis Pathway and Reaction Principle

The synthesis of Sodium Lauroyl Methylaminopropionate is primarily achieved through a two-step process involving the acylation of an amino acid followed by neutralization. The core of this synthesis is the Schotten-Baumann reaction, which is used to form amides from amines and acid chlorides.[1][2]

The overall reaction is as follows:

-

Acylation: N-methyl-β-alanine reacts with lauroyl chloride. This reaction is conducted in a biphasic system where an aqueous base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][3][4]

-

Neutralization: The resulting N-lauroyl-N-methyl-β-alanine is neutralized with sodium hydroxide (B78521) to yield the final product, Sodium Lauroyl Methylaminopropionate.[5]

This method is efficient and prevents the protonation of the starting amine, which would otherwise render it non-nucleophilic.[3][4]

Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of Sodium Lauroyl Methylaminopropionate via the Schotten-Baumann reaction.

2.1. Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Notes |

| N-methyl-β-alanine | 103.12 | 0.10 | 10.31 g | Starting amino acid.[6] |

| Lauroyl Chloride | 218.77 | 0.10 | 21.88 g | Acylating agent. |

| Sodium Hydroxide (NaOH) | 40.00 | ~0.21 | As needed | 30-50% aqueous solution. |

| Acetone (B3395972) or Dichloromethane (B109758) | - | - | 150 mL | Organic solvent.[1][7] |

| Distilled Water | - | - | 150 mL | Aqueous solvent. |

| Hydrochloric Acid (HCl) | 36.46 | - | As needed | For pH adjustment during purification. |

2.2. Synthesis Procedure

-

Prepare Amino Acid Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve 10.31 g (0.10 mol) of N-methyl-β-alanine in 150 mL of distilled water.

-

Initial pH Adjustment: Cool the flask in an ice bath to 5-10°C. Slowly add a 30% sodium hydroxide solution to the flask until the N-methyl-β-alanine is fully dissolved and the pH of the solution reaches 10-11.[8]

-

Set up Biphasic System: Add 150 mL of acetone or dichloromethane to the flask.[7]

-

Acylation Reaction: Begin vigorous stirring to ensure good mixing between the aqueous and organic phases. Slowly add 21.88 g (0.10 mol) of lauroyl chloride dropwise from the dropping funnel over a period of 60-90 minutes.[8]

-

Maintain pH: Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11.[7][8] The base neutralizes the HCl formed during the reaction.

-

Reaction Completion: After the addition of lauroyl chloride is complete, allow the mixture to stir for an additional 2-3 hours at a controlled temperature (e.g., 25°C).[7]

-

Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. If a single paste-like phase is obtained, proceed directly to the purification step.[7]

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials, byproducts like sodium chloride, and hydrolyzed lauroyl chloride (lauric acid).

3.1. Purification Procedure

-

Solvent Removal: If an organic solvent was used, remove it from the product layer using a rotary evaporator under reduced pressure.

-

Acidification and Precipitation: Dilute the remaining crude product with water. Slowly add hydrochloric acid to acidify the mixture to a pH of 3-4. This will precipitate the free acid form, N-lauroyl-N-methyl-β-alanine, as a solid.[7]

-

Isolation of Free Acid: Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove inorganic salts (NaCl).

-

Drying: Dry the purified N-lauroyl-N-methyl-β-alanine in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Final Neutralization: Re-disperse the dried acid in water and carefully add sodium hydroxide solution until the solid dissolves completely and the pH of the solution is neutral (pH 6.5-7.5).

-

Final Product Isolation: The resulting aqueous solution can be used directly, or the water can be removed by lyophilization (freeze-drying) or spray drying to obtain the final product as a pure white solid.

3.2. Purity Validation

The purity of the final Sodium Lauroyl Methylaminopropionate should be validated using appropriate analytical techniques.

| Technique | Purpose | Typical Parameters |

| HPLC | Quantify purity and detect non-volatile impurities. | C18 column, UV detection at λ = 210 nm.[5] |

| FTIR Spectroscopy | Confirm functional groups and identify residual lauroyl chloride.[5] | Characteristic amide and carboxylate salt peaks. |

| GC-MS | Detect volatile impurities, including residual lauroyl chloride.[5] |

Process Visualization

The following diagrams illustrate the key workflows for the synthesis and purification of Sodium Lauroyl Methylaminopropionate.

Caption: Workflow for the synthesis of crude Sodium Lauroyl Methylaminopropionate.

Caption: Workflow for the purification of Sodium Lauroyl Methylaminopropionate.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Sodium Lauroyl Methylaminopropionate|Research-Chemical [benchchem.com]

- 6. N-Methyl-β-alanine | 2679-14-3 | FM122909 | Biosynth [biosynth.com]

- 7. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]

- 8. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

The Core Mechanism of Sodium Lauroyl Methylaminopropionate as a High-Performance, Mild Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Methylaminopropionate (SLMaP) is an amino acid-based anionic surfactant that has garnered significant attention in the formulation of personal care, cosmetic, and pharmaceutical products. Its growing popularity stems from a unique combination of effective cleansing and foaming properties coupled with exceptional mildness to the skin and eyes. This technical guide provides an in-depth exploration of the mechanism of action of SLMaP as a surfactant. It details its physicochemical properties, performance characteristics, and interactions with biological surfaces, supported by established experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of advanced surfactant systems.

Introduction

Surfactants are fundamental components in a vast array of products, where they function to reduce surface and interfacial tension, enabling processes such as cleaning, emulsification, and solubilization. Traditional anionic surfactants, while effective, can sometimes exhibit a tendency to cause skin and eye irritation by interacting harshly with proteins and lipids of the stratum corneum. In response to the increasing demand for milder yet efficacious alternatives, a new generation of surfactants, including amino acid-based derivatives like Sodium Lauroyl Methylaminopropionate (SLMaP), has emerged.

SLMaP, the sodium salt of the N-lauroyl amide of N-methyl-β-alanine, possesses an amphiphilic molecular structure with a lipophilic lauroyl (C12) tail and a hydrophilic N-methylaminopropionate headgroup. This structure underpins its surface-active properties and contributes to its favorable safety profile. This guide will elucidate the core mechanisms by which SLMaP functions as a surfactant, providing a detailed understanding for its application in sophisticated formulations.

Chemical Structure and Synthesis

The chemical identity of Sodium Lauroyl Methylaminopropionate is crucial to understanding its function.

Chemical Information:

-

INCI Name: Sodium Lauroyl Methylaminopropionate[1]

-

Molecular Formula: C16H30NNaO3[2]

-

Molecular Weight: 307.4 g/mol [3]

-

IUPAC Name: Sodium 3-[dodecanoyl(methyl)amino]propanoate

The synthesis of SLMaP is typically achieved through a two-step process involving the acylation of an amino acid derivative followed by neutralization.

Synthesis Pathway:

Caption: Synthesis of Sodium Lauroyl Methylaminopropionate.

Mechanism of Action as a Surfactant

The surfactant activity of SLMaP is a direct consequence of its amphiphilic nature. The long, hydrophobic lauroyl tail has a strong affinity for non-polar substances like oils and greases, while the polar hydrophilic headgroup readily interacts with water. This dual characteristic allows SLMaP molecules to accumulate at interfaces, such as air-water or oil-water, thereby reducing the free energy of the system.

Reduction of Surface and Interfacial Tension

At an air-water interface, SLMaP molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads immersed in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension. Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, lowering the interfacial tension and facilitating the mixing of these immiscible liquids.

Micelle Formation

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules in the bulk solution begin to self-assemble into spherical or cylindrical aggregates called micelles.[4] In these structures, the hydrophobic tails are sequestered in the core, creating a non-polar microenvironment, while the hydrophilic headgroups form the outer shell, interacting with the surrounding water. This process is thermodynamically driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and water.

The formation of micelles is fundamental to the cleansing action of surfactants. The hydrophobic cores of the micelles can encapsulate and solubilize oily and greasy soils, lifting them from surfaces and dispersing them into the aqueous phase to be washed away.

References

- 1. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Determining the Critical Micelle Concentration of Sodium Lauroyl Methylaminopropionate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauroyl methylaminopropionate is an amino acid-based anionic surfactant noted for its mildness and desirable foaming properties, making it a valuable ingredient in pharmaceutical and cosmetic formulations. A key parameter governing its surface activity and self-assembly in aqueous solutions is the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles, leading to significant changes in the physicochemical properties of the solution. This guide provides a comprehensive overview of the standard experimental protocols for determining the CMC of Sodium lauroyl methylaminopropionate, summarizes the principles of these methods, and offers visual representations of the underlying concepts and workflows. While a specific numerical CMC value for Sodium lauroyl methylaminopropionate is not consistently reported in publicly available literature, this guide equips researchers with the necessary knowledge to determine it experimentally.

Introduction to Sodium Lauroyl Methylaminopropionate

Sodium lauroyl methylaminopropionate (SLMP) is a versatile surfactant belonging to the class of acyl amino acid salts.[1] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic N-methylaminopropionate headgroup, imparts excellent surface activity, emulsifying capabilities, and a favorable safety profile, positioning it as a gentler alternative to traditional anionic surfactants like sodium lauryl sulfate (B86663) (SLS).[1] These properties make it a subject of interest for formulating a wide range of products, from mild cleansers to sophisticated drug delivery systems.[1]

The formation of micelles is a crucial aspect of the functionality of surfactants like SLMP. Micellization allows for the solubilization of hydrophobic substances in aqueous media, a property leveraged in drug formulation to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Understanding the CMC is therefore fundamental for optimizing formulations and ensuring consistent product performance.

The Concept of Critical Micelle Concentration (CMC)

In an aqueous solution, at concentrations below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at the air-water interface, leading to a reduction in surface tension. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, the monomers in the bulk solution begin to self-assemble into organized structures called micelles, with their hydrophobic tails forming a core and their hydrophilic heads facing the aqueous environment. Beyond the CMC, any additional surfactant molecules predominantly form new micelles, and the surface tension of the solution remains relatively constant. This transition point, the CMC, is a critical characteristic of any surfactant.

Experimental Methods for CMC Determination

The CMC of a surfactant can be determined by monitoring a physical property of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which an abrupt change in the slope of the plotted data is observed. Several techniques are commonly employed for this purpose.

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the surface tension of the surfactant solution. Surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. | Direct and widely used method.[2] | Can be time-consuming and requires careful cleaning of equipment. |

| Conductivity Measurement | Applicable to ionic surfactants. The conductivity of the solution changes with surfactant concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of micelles compared to free ions.[2] | Simple, rapid, and requires relatively inexpensive equipment. | Only suitable for ionic surfactants.[2] |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (water) and non-polar (micelle core) environments. A significant change in fluorescence intensity or wavelength is observed at the CMC. | Highly sensitive and can be used for very low CMC values. | Requires a suitable fluorescent probe that does not interact with the surfactant in a way that alters micellization. |

| Turbidity Measurement | Measures the turbidity of the solution. The formation of micelles at the CMC can cause a sudden increase in the turbidity of the solution.[2] | Simple and can be performed with a standard spectrophotometer. | Less precise than other methods and may not be suitable for all surfactants. |

Experimental Protocols

The following sections provide detailed, generalized protocols for the most common methods of CMC determination.

Surface Tensiometry

This method involves measuring the surface tension of a series of aqueous solutions of Sodium lauroyl methylaminopropionate at varying concentrations.

Materials and Equipment:

-

Sodium lauroyl methylaminopropionate

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of Sodium lauroyl methylaminopropionate in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each solution, ensuring that the temperature is kept constant.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Conductivity Measurement

This method is suitable for ionic surfactants like Sodium lauroyl methylaminopropionate and relies on the change in electrical conductivity upon micelle formation.

Materials and Equipment:

-

Sodium lauroyl methylaminopropionate

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Conductivity meter with a temperature probe

-

Temperature-controlled water bath

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a series of aqueous solutions of Sodium lauroyl methylaminopropionate at different concentrations.

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy

This sensitive technique uses a fluorescent probe to detect the formation of the hydrophobic micellar core.

Materials and Equipment:

-

Sodium lauroyl methylaminopropionate

-

High-purity deionized water

-

Fluorescent probe (e.g., pyrene)

-

Precision analytical balance

-

Volumetric flasks and micropipettes

-

Fluorometer

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent.

-

Prepare a series of Sodium lauroyl methylaminopropionate solutions and add a small, constant amount of the fluorescent probe stock solution to each.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution at a constant temperature.

-

Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of two specific emission peaks for pyrene, I1/I3) against the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

Workflow and Data Analysis

The general workflow for determining the CMC involves several key steps, from sample preparation to data analysis.

Conclusion

The critical micelle concentration is a fundamental parameter for characterizing the behavior of surfactants like Sodium lauroyl methylaminopropionate in aqueous solutions. While a definitive published CMC value for this specific surfactant is elusive, this guide provides researchers with a robust framework of established experimental methodologies—namely surface tensiometry, conductivity measurement, and fluorescence spectroscopy—to determine this value accurately. A thorough understanding and application of these protocols are essential for the effective formulation and optimization of products in the pharmaceutical and cosmetic industries, enabling the full potential of this mild and versatile surfactant to be realized.

References

Self-Assembly and Micellar Properties of Sodium Lauroyl Methylaminopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauroyl methylaminopropionate is an anionic surfactant derived from amino acids, valued for its mildness and excellent foaming properties in various applications, including personal care and drug delivery. Its amphiphilic nature drives the self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This technical guide provides an in-depth overview of the self-assembly and micellar characteristics of Sodium lauroyl methylaminopropionate. While specific quantitative data for this surfactant is not extensively available in public literature, this guide outlines the fundamental principles, experimental methodologies for characterization, and provides comparative data from structurally similar N-acyl amino acid surfactants to offer valuable context and insights for researchers.

Introduction

N-acyl amino acid surfactants, such as Sodium lauroyl methylaminopropionate, represent a class of biocompatible and biodegradable amphiphiles with a wide range of applications. Their molecular structure, consisting of a hydrophobic lauroyl tail and a hydrophilic N-methyl-β-alanine headgroup, dictates their surface activity and self-assembly behavior.[1] In aqueous environments, these molecules reduce surface tension and, above the critical micelle concentration (CMC), spontaneously form organized aggregates known as micelles.[2] These micellar structures possess a hydrophobic core capable of solubilizing poorly water-soluble compounds, making them of significant interest for drug delivery systems, advanced formulations, and various industrial processes. Understanding the fundamental micellar properties—such as CMC, aggregation number (Nagg), size, and the thermodynamics of their formation—is crucial for optimizing their performance in these applications.

Self-Assembly and Micelle Formation

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In aqueous solution, the hydrophobic lauroyl chains of Sodium lauroyl methylaminopropionate disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this effect, the surfactant monomers aggregate to form micelles, sequestering the hydrophobic tails in the core and exposing the hydrophilic headgroups to the aqueous phase. This process is initiated once the surfactant concentration reaches the CMC.

Below is a conceptual representation of the micellization process.

References

In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Lauroyl Methylaminopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Sodium Lauroyl Methylaminopropionate, an amino acid-based anionic surfactant. The document delves into the theoretical calculation and experimental determination of its HLB value, summarizes key physicochemical properties, and explores its applications, particularly in drug delivery systems.

Introduction to Sodium Lauroyl Methylaminopropionate

Sodium Lauroyl Methylaminopropionate (CAS No. 21539-58-2) is the sodium salt of the lauric acid amide of N-methyl-β-alanine.[1] Its chemical structure, consisting of a lipophilic lauroyl (C12) tail and a hydrophilic N-methyl amino propionate (B1217596) headgroup, imparts surface-active properties.[2] This surfactant is recognized for its mildness, excellent foaming capabilities, and emulsifying properties, making it a valuable ingredient in cosmetics and personal care products.[3][4] In the pharmaceutical field, its ability to interact with lipid membranes suggests its potential as an excipient in drug delivery systems.[5]

Hydrophilic-Lipophilic Balance (HLB): Theoretical Considerations

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that indicates the relative affinity of a surfactant for aqueous and oil phases.[6] For ionic surfactants like Sodium Lauroyl Methylaminopropionate, the Davies method provides a theoretical framework for estimating the HLB value by assigning specific group numbers to the hydrophilic and lipophilic moieties of the molecule.[1]

The Davies method calculates the HLB using the following formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [7]

To apply this to Sodium Lauroyl Methylaminopropionate (C₁₆H₃₀NNaO₃), we must first identify its constituent groups:

-

Lipophilic Groups:

-

One methyl group (-CH₃) attached to the nitrogen.

-

Eleven methylene (B1212753) groups (-CH₂-) in the lauroyl chain.

-

-

Hydrophilic Groups:

-

A tertiary amide group (-CON(R)-).

-

A carboxylate group (-COO⁻Na⁺).

-

Physicochemical Properties

The performance of Sodium Lauroyl Methylaminopropionate as a surfactant is defined by several key physicochemical parameters.

| Property | Value/Range | Method of Determination |

| Molecular Weight | 307.4 g/mol | Calculated |

| Appearance | White to off-white powder or liquid | Visual Inspection |

| Solubility | Soluble in water | Observation |

| Critical Micelle Concentration (CMC) | Data not available in searched literature. Typically in the mM range for similar surfactants. | Tensiometry, Conductometry, Fluorescence Spectroscopy[8] |

| Surface Tension at CMC | Data not available in searched literature. | Tensiometry (e.g., Du Noüy ring method)[9] |

| pH (of solution) | Varies with concentration | pH meter |

Experimental Determination of HLB

Due to the limitations of theoretical calculations, experimental methods are crucial for determining the precise HLB value of a surfactant.

Emulsion Titration Method (Griffin's Method Adaptation)

While originally developed for non-ionic surfactants, the principle of emulsion stability can be adapted. This method involves preparing a series of emulsions with an oil of a known required HLB and titrating with an aqueous solution of the surfactant until a stable emulsion is formed. The concentration at which phase inversion or optimal stability occurs can be correlated to the HLB value.

Water Number Method

This method involves titrating a solution of the surfactant in a non-polar solvent with water until persistent turbidity is observed. The amount of water solubilized is related to the hydrophilicity of the surfactant and can be correlated to its HLB value.

Role in Drug Delivery and Interaction with Lipid Membranes

Sodium Lauroyl Methylaminopropionate's amphiphilic nature enables it to interact with lipid bilayers, the primary components of cell membranes and liposomal drug delivery systems.[5] This interaction can lead to the temporary disruption of the membrane structure, potentially enhancing the permeation of co-administered drug molecules.[5]

In the context of liposomal drug delivery, this surfactant could be incorporated into the liposome (B1194612) formulation to:

-

Modify Surface Properties: Alter the charge and hydrophilicity of the liposome surface, influencing its stability and interaction with biological systems.

-

Enhance Drug Loading: Improve the encapsulation efficiency of certain drugs by modifying the internal environment of the liposome.

-

Facilitate Drug Release: The interaction with the lipid bilayer could be leveraged to trigger the release of the encapsulated drug at the target site.

The diagram below illustrates a conceptual workflow for investigating the effect of Sodium Lauroyl Methylaminopropionate on a liposomal drug delivery system.

Caption: Workflow for Liposomal Drug Delivery Investigation.

Synthesis and Manufacturing

The synthesis of Sodium Lauroyl Methylaminopropionate typically involves the acylation of N-methyl-β-alanine with lauric acid or its derivative, followed by neutralization with a sodium base.[5]

A general synthetic pathway is as follows:

-

Acylation: N-methyl-β-alanine is reacted with lauroyl chloride in the presence of a base to form the N-lauroyl-N-methyl-β-alanine intermediate.

-

Neutralization: The intermediate is then neutralized with sodium hydroxide (B78521) to yield the final product, Sodium Lauroyl Methylaminopropionate.

The diagram below outlines this synthesis process.

References

- 1. m.youtube.com [m.youtube.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. ulprospector.com [ulprospector.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Sodium Lauroyl Methylaminopropionate|Research-Chemical [benchchem.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

In-Depth Technical Guide to the Thermal and pH Stability of Sodium Lauroyl Methylaminopropionate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Methylaminopropionate (SLMP) is a mild, amino acid-based anionic surfactant increasingly utilized in personal care, cosmetic, and potentially in specialized drug delivery formulations due to its favorable safety profile and performance characteristics. Understanding the chemical stability of SLMP in aqueous solutions under various thermal and pH conditions is critical for ensuring product quality, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the stability profile of SLMP, detailing its primary degradation pathways, and outlines standardized experimental protocols for its stability assessment. While specific quantitative kinetic data for SLMP is not extensively published, this guide synthesizes available information for the N-acyl amino acid surfactant class to provide a robust framework for stability evaluation.

Introduction to Sodium Lauroyl Methylaminopropionate

Sodium Lauroyl Methylaminopropionate (CAS No. 21539-58-2) is the sodium salt of the lauric acid amide of N-methyl-β-alanine.[1] Its amphiphilic structure, comprising a hydrophobic 12-carbon lauroyl chain and a hydrophilic N-methyl amino acid headgroup, imparts excellent surface-active properties.[2][3] It is recognized for its gentle cleansing action, good foaming capability, and compatibility with a wide range of formulation ingredients.[4] From a chemical standpoint, the critical linkage susceptible to degradation is the amide bond, which can undergo hydrolysis.

pH Stability Profile

The stability of SLMP is significantly influenced by the pH of its aqueous solution. The amide linkage in N-acyl amino acid surfactants is known to be susceptible to hydrolysis, particularly under acidic conditions.

General Stability and Degradation Pathway

The primary degradation pathway for Sodium Lauroyl Methylaminopropionate is the hydrolysis of its amide bond, which cleaves the molecule into its constituent precursors: lauric acid and sodium N-methyl-β-alaninate. This reaction is catalyzed by both acid and base, though it is generally more pronounced in acidic environments.

Qualitative pH Stability

Solutions of SLMP are generally considered stable in the neutral to mildly alkaline pH range. While a specific optimal range from a manufacturer is not publicly available, related N-acyl amino acid surfactants, such as sodium lauroyl glutamate, exhibit maximum stability at neutral pH and become unstable at a pH below 6. The nitrogen atom in the amide linkage of similar surfactants like sodium lauroyl sarcosinate is not pH active and remains neutrally charged across a wide pH range.[5]

Illustrative pH Stability Data

Disclaimer: The following table presents illustrative data based on the expected behavior of N-acyl amino acid surfactants. Specific quantitative data for Sodium Lauroyl Methylaminopropionate is not publicly available. Researchers should conduct their own stability studies to determine precise degradation rates.

Table 1: Illustrative pH Stability of a 1% SLMP Aqueous Solution at 40°C

| pH | Storage Time (Weeks) | Illustrative % SLMP Remaining | Appearance |

| 4.0 | 4 | 85% | Hazy, precipitate may form |

| 4.0 | 8 | 70% | Hazy, precipitate may form |

| 7.0 | 4 | >99% | Clear Solution |

| 7.0 | 8 | >99% | Clear Solution |

| 9.0 | 4 | >99% | Clear Solution |

| 9.0 | 8 | 98% | Clear Solution |

Thermal Stability Profile

Thermal stress is another critical factor that can impact the integrity of SLMP. High temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation reactions.

General Thermal Stability

Amino acid-based surfactants are generally considered to have good thermal stability for typical cosmetic and pharmaceutical processing and storage conditions. However, prolonged exposure to high temperatures will accelerate degradation. For a structurally similar surfactant, Sodium Lauroyl Isethionate (an ester-linked surfactant), thermal degradation has been reported to begin at temperatures around 220°C.[6][7] While SLMP has a more stable amide bond compared to an ester bond, manufacturing under excessively high temperatures should be avoided. Studies on sodium lauroyl sarcosinate show its amide linkage can resist hydrolysis up to 100°C.[8]

Illustrative Thermal Stability Data

Disclaimer: The following table presents illustrative data based on the expected behavior of N-acyl amino acid surfactants. Specific quantitative data for Sodium Lauroyl Methylaminopropionate is not publicly available. Researchers should conduct their own stability studies to determine precise degradation rates.

Table 2: Illustrative Thermal Stability of a 1% SLMP Aqueous Solution at pH 7.0

| Temperature | Storage Time (Weeks) | Illustrative % SLMP Remaining | Appearance |

| 4°C | 12 | >99% | Clear Solution |

| 25°C (RT) | 12 | >99% | Clear Solution |

| 40°C | 12 | 99% | Clear Solution |

| 50°C | 12 | 97% | Clear Solution |

Experimental Protocols for Stability Assessment

To definitively quantify the stability of Sodium Lauroyl Methylaminopropionate solutions, a forced degradation study should be conducted. This involves subjecting the material to stress conditions that exceed those of accelerated stability testing. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying SLMP from its potential degradation products.[9][10][11][12]

-

Technique: Reversed-Phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6-7) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: As SLMP lacks a strong chromophore, a Universal Detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. UV detection at low wavelengths (~210 nm) may also be feasible.[13]

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Protocol for pH Stability (Hydrolytic Degradation)

-

Sample Preparation: Prepare a stock solution of SLMP (e.g., 1 mg/mL) in purified water.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration.

-

Neutral Hydrolysis: Dilute the stock solution with purified water.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration.

-

-

Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C, 50°C, or 60°C).

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analysis: For acid and base-stressed samples, neutralize the solution before injection into the HPLC system. Analyze all samples and quantify the remaining percentage of SLMP and the formation of any degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. parchem.com [parchem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]

- 9. japsonline.com [japsonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijpsm.com [ijpsm.com]

- 12. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bepls.com [bepls.com]

The Environmental Profile of Sodium Lauroyl Methylaminopropionate: A Technical Examination of its Biodegradability and Ecotoxicity

For Immediate Release

This technical guide provides an in-depth analysis of the biodegradability and environmental impact of Sodium Lauroyl Methylaminopropionate, an amino acid-based surfactant increasingly utilized in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking detailed environmental data and standardized testing protocols for this compound and its structural analogs.

Introduction

Sodium Lauroyl Methylaminopropionate is an anionic surfactant belonging to the class of N-acyl amino acid surfactants. These compounds are noted for their mildness, good foaming properties, and derivation from renewable resources, making them a desirable alternative to traditional surfactants.[1][2] A critical aspect of their life cycle is their environmental fate, encompassing both their biodegradability and their potential impact on aquatic ecosystems. Due to the limited availability of direct quantitative data for Sodium Lauroyl Methylaminopropionate, this guide presents a comprehensive overview based on its classification as an amino acid surfactant and includes specific data from close structural analogs, namely N-lauroyl sarcosinate derivatives.

Biodegradability

Amino acid-based surfactants are generally recognized for their favorable biodegradability, a characteristic attributed to the presence of amide bonds that are susceptible to enzymatic cleavage by microorganisms.[3] The standard method for assessing the ready biodegradability of chemical substances is the OECD 301 series of tests. These tests evaluate the extent to which a substance is mineralized by a microbial inoculum over a 28-day period.

While specific OECD 301 test data for Sodium Lauroyl Methylaminopropionate is not publicly available, data from structurally similar N-lauroyl amino acid surfactants provide a strong indication of its expected performance.

Quantitative Biodegradability Data (Analog Approach)

The following table summarizes the ready biodegradability data for Isopropyl Lauroyl Sarcosinate, a close structural analog of Sodium Lauroyl Methylaminopropionate, as determined by the OECD 301F test.

| Test Substance | Test Guideline | Inoculum | Exposure Period | Results (% Degradation) | Classification |

| Isopropyl Lauroyl Sarcosinate | OECD TG 301 F | Activated sludge | 28 days | 79-99%[4] | Readily Biodegradable[4] |

| Surface Active Lauroyl Sarcosinate Ionic Liquids (with morpholinium and piperidinium (B107235) cations) | Not Specified | Not Specified | 28 days | 100%[5] | Completely Biodegradable[5] |

Table 1: Ready Biodegradability Data for N-Lauroyl Amino Acid Surfactant Analogs

Environmental Impact and Ecotoxicity

The environmental impact of a surfactant is not only determined by its biodegradability but also by its potential toxicity to aquatic organisms. Acute toxicity is typically assessed by determining the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes immobilization or other specified effects in 50% of a test population (EC50) for invertebrates like Daphnia magna.

As with biodegradability, specific ecotoxicity data for Sodium Lauroyl Methylaminopropionate is limited. Therefore, data from Sodium Lauroyl Sarcosinate is presented as a representative example for this class of N-acyl amino acid surfactants.

Quantitative Ecotoxicity Data (Analog Approach)

The following table presents acute aquatic toxicity data for Sodium Lauroyl Sarcosinate.

| Test Organism | Test Type | Test Guideline | Endpoint | Result (mg/L) |

| Danio rerio (Zebra fish) | Acute | OECD Test Guideline 203 | 96 h LC50 | 107 |

| Daphnia magna (Water flea) | Acute | OECD Test Guideline 202 | 48 h EC50 | 29.7 |

Table 2: Acute Aquatic Ecotoxicity Data for Sodium Lauroyl Sarcosinate

Experimental Protocols

The following are detailed methodologies for two key OECD tests for ready biodegradability, which are suitable for testing surfactants like Sodium Lauroyl Methylaminopropionate.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days. Evolved carbon dioxide is absorbed by a potassium hydroxide (B78521) solution. The amount of oxygen taken up is expressed as a percentage of the theoretical oxygen demand (ThOD).[6]

Methodology:

-

Test Setup: The test is conducted in sealed flasks connected to a respirometer that measures oxygen consumption. Each flask contains a mineral medium, an inoculum (typically from activated sludge), and the test substance.[6]

-

Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance and reference substance) are run in parallel.[1]

-

Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) in the dark with continuous stirring for 28 days.[6]

-

Measurement: Oxygen consumption is recorded at regular intervals.[6]

-

Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[7]

OECD 301D: Closed Bottle Test

This method assesses biodegradability by measuring the depletion of dissolved oxygen in a sealed bottle over a 28-day period.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and incubated in a completely filled, sealed bottle in the dark. The depletion of dissolved oxygen is measured periodically and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Methodology:

-

Test Setup: A series of biochemical oxygen demand (BOD) bottles are completely filled with a diluted, inoculated mineral medium containing the test substance.[8]

-

Controls: Blank controls (inoculum only) and reference controls are prepared in the same manner.[8]

-

Incubation: The bottles are incubated at a constant temperature (typically 20°C) in the dark for 28 days.[8]

-

Measurement: The dissolved oxygen concentration in replicate bottles is measured at the beginning of the test and at regular intervals.[8]

-

Data Analysis: The percentage of biodegradation is calculated from the difference in oxygen concentration between the blank and the test substance bottles, divided by the initial concentration of the test substance and its ThOD. The pass level for ready biodegradability is 60% within a 10-day window.[7]

Visualizations

The following diagrams illustrate key concepts related to the environmental assessment of Sodium Lauroyl Methylaminopropionate.

Caption: Proposed biodegradation pathway of Sodium Lauroyl Methylaminopropionate.

Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.

References

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. isopropyl lauroyl sarcosinate, 230309-38-3 [thegoodscentscompany.com]

- 5. Is Daphnia magna an ecologically representative zooplankton species in toxicity tests? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. specialchem.com [specialchem.com]

- 8. cir-safety.org [cir-safety.org]

Spectral Properties of Sodium Lauroyl Methylaminopropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sodium Lauroyl Methylaminopropionate (SLMP), an anionic acylamino acid surfactant. Understanding these properties is crucial for its analytical characterization, quality control, and formulation development in various scientific and industrial applications.

Introduction

Sodium Lauroyl Methylaminopropionate (CAS No: 21539-58-2) is a mild, biodegradable surfactant known for its excellent foaming and cleansing properties, making it a popular ingredient in personal care and cosmetic products.[1][2] Its chemical structure, consisting of a lauroyl (C12) fatty acid chain linked to N-methyl-β-alanine, dictates its spectral characteristics. This guide details the expected outcomes from key spectroscopic techniques used in the analysis of SLMP.

Chemical Structure:

Caption: Molecular structure of Sodium Lauroyl Methylaminopropionate.

Spectroscopic Analysis Workflow

The analytical workflow for characterizing Sodium Lauroyl Methylaminopropionate typically involves a combination of chromatographic separation and spectroscopic detection to ensure purity and structural integrity.

Caption: A typical workflow for the spectral analysis of SLMP.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to the absence of significant chromophores that absorb in the 250-800 nm range, Sodium Lauroyl Methylaminopropionate does not exhibit strong absorption in the standard UV-Vis spectrum. The primary absorption is expected in the far-UV region, which is characteristic of the amide bond.

Table 1: UV-Vis Spectral Data

| Parameter | Value | Comments |

| λmax | ~210 nm | Corresponds to the n→π* transition of the amide carbonyl group. This wavelength is often used for HPLC-UV detection for purity analysis.[1] |

| Molar Absorptivity (ε) | Low | The low molar absorptivity makes UV-Vis spectroscopy more suitable for quantitative analysis via HPLC rather than for direct qualitative characterization of bulk material. |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of SLMP in a suitable solvent that does not absorb in the target region (e.g., methanol (B129727) or acetonitrile). A typical concentration would be around 1 mg/mL.

-

Prepare a series of dilutions (e.g., 10-100 µg/mL) from the stock solution.

-

-

Measurement:

-

Use quartz cuvettes with a 1 cm path length.

-

Use the solvent as a blank to zero the instrument.

-

Scan the samples from 190 nm to 400 nm.

-

-

Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed at the λmax.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the SLMP molecule. The spectrum is characterized by the presence of strong absorptions corresponding to the amide and carboxylate groups, as well as the long aliphatic chain.

Table 2: Characteristic FTIR Absorption Bands for SLMP

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Comments |

| ~3300-3500 | N-H Stretch | Amide (possible overtone or water) | May be broad due to hydrogen bonding. |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks indicative of the lauroyl chain. |

| ~1640-1650 | C=O Stretch (Amide I) | Amide | A strong, characteristic band. Similar amides like sodium N-lauroylsarcosinate show peaks in this region.[3] |

| ~1550-1570 | N-H Bend (Amide II) & C=O Asymmetric Stretch | Amide & Carboxylate | A strong band, often coupled with the carboxylate stretch. |

| ~1465 | C-H Bend | Aliphatic (CH₂) | Scissoring vibration of the alkyl chain. |

| ~1400 | C=O Symmetric Stretch | Carboxylate (COO⁻) | A strong, characteristic absorption for the sodium salt. |

| ~1260 | C-N Stretch | Amide | A medium intensity band. |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

For ATR-FTIR, a small amount of the solid SLMP sample is placed directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of SLMP with dry potassium bromide and pressing it into a transparent disk.

-

-

Measurement:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the SLMP molecule, allowing for unambiguous structure confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts for SLMP

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.88 | Triplet | -CH₃ (terminal methyl of lauroyl chain) |

| ~1.2-1.4 | Multiplet | -(CH₂)₈- (internal methylenes of lauroyl chain) |

| ~1.6 | Multiplet | -CH₂-CH₂-C=O (β-methylene of lauroyl chain) |

| ~2.3 | Triplet | -CH₂-C=O (α-methylene of lauroyl chain) |

| ~2.5 | Triplet | -CH₂-COO⁻ (methylene adjacent to carboxylate) |

| ~2.9 | Singlet | N-CH₃ (N-methyl group) |

| ~3.5 | Triplet | N-CH₂- (methylene adjacent to nitrogen) |

Table 4: Predicted ¹³C NMR Chemical Shifts for SLMP

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ (terminal methyl of lauroyl chain) |

| ~22-34 | -(CH₂)ₙ- (aliphatic methylenes) |

| ~35 | N-CH₃ (N-methyl group) |

| ~48 | N-CH₂- (methylene adjacent to nitrogen) |

| ~50 | -CH₂-COO⁻ (methylene adjacent to carboxylate) |

| ~175 | -C=O (amide carbonyl) |

| ~178 | -COO⁻ (carboxylate carbon) |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of SLMP in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Measurement:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Standard experiments like COSY and HSQC can be run to aid in the assignment of protons and carbons.

-

-

Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H signals to determine the relative number of protons.

-

Assign the chemical shifts to the corresponding nuclei in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of SLMP, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Table 5: Mass Spectrometry Data for SLMP

| Parameter | Value (m/z) | Comments |

| Molecular Formula | C₁₆H₃₀NNaO₃ | |

| Molecular Weight | 307.41 g/mol | [1] |

| Monoisotopic Mass | 307.21 Da | [3] |

| [M-Na]⁻ (Negative Ion Mode) | 284.22 | The de-sodiated molecular ion. |

| [M+H]⁺ (Positive Ion Mode) | 286.24 | The protonated molecule (of the free acid form). |

| [M+Na]⁺ (Positive Ion Mode) | 308.22 | The sodiated molecule. |

Predicted Fragmentation

In tandem MS (MS/MS), the molecular ion can be fragmented to yield characteristic product ions.

Caption: Predicted major fragmentation pathways for the de-sodiated SLMP ion.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of SLMP (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode) to aid ionization.

-

-

Measurement:

-

Infuse the sample directly into the ESI source or inject it into an LC system for separation prior to MS analysis.

-

Acquire full scan mass spectra in both positive and negative ion modes.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest and fragmenting it using collision-induced dissociation (CID).

-

-

Analysis:

-

Identify the molecular ion and any common adducts.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

-

Conclusion

The spectral properties of Sodium Lauroyl Methylaminopropionate are consistent with its chemical structure, featuring a long aliphatic chain, an amide linkage, and a carboxylate head group. A combination of UV-Vis, FTIR, NMR, and Mass Spectrometry provides a comprehensive analytical toolkit for the identification, quantification, and quality control of this important surfactant. While this guide provides expected spectral data, it is recommended that researchers generate their own reference spectra using certified standards for definitive characterization.

References

Application Notes and Protocols for Membrane Protein Solubilization using Sodium Lauroyl Methylaminopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for drug discovery and biomedical research, playing vital roles in cellular signaling, transport, and enzymatic activity. However, their hydrophobic nature presents significant challenges for extraction and purification from the lipid bilayer. Detergents are indispensable tools for solubilizing membrane proteins, but harsh detergents can lead to denaturation and loss of function. Sodium Lauroyl Methylaminopropionate (SLMaP) is a mild anionic surfactant belonging to the acyl-amino acid class.[1][2][3] Its gentle yet effective solubilizing properties make it a promising candidate for isolating membrane proteins while preserving their structural and functional integrity.[1]

These application notes provide a comprehensive guide to using Sodium Lauroyl Methylaminopropionate for the solubilization of membrane proteins, including its physicochemical properties, a comparison with other common detergents, and detailed experimental protocols.

Physicochemical Properties of Sodium Lauroyl Methylaminopropionate

Table 1: Physicochemical Properties of Sodium Lauroyl Methylaminopropionate and Common Detergents

| Property | Sodium Lauroyl Methylaminopropionate (SLMaP) | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) | Dodecyl-β-D-maltoside (DDM) | CHAPS |

| Chemical Type | Mild Anionic | Mild Anionic | Strong Anionic | Non-ionic | Zwitterionic |

| Molecular Weight ( g/mol ) | ~307.40[4] | ~293.38 | 288.38 | ~510.62 | ~614.88 |

| Critical Micelle Concentration (CMC) | Not readily available (estimated similar to Sarkosyl) | ~14 mM (0.41% w/v)[5] | 7-10 mM (0.20-0.29% w/v)[6] | ~0.17 mM (0.0087% w/v) | 6-10 mM (0.37-0.61% w/v) |

| Aggregation Number | Not readily available | Not readily available | ~62 | ~140 | 4-14 |

| Denaturing Strength | Mild | Mild | Strong | Non-denaturing | Mild |

Advantages of Using Sodium Lauroyl Methylaminopropionate

-

Mild Solubilization: Its gentle nature helps to preserve the native conformation and activity of sensitive membrane proteins and protein complexes.[1]

-

Reduced Protein Denaturation: Compared to harsh ionic detergents like SDS, SLMaP is less likely to cause irreversible denaturation.[7]

-

Compatibility with Downstream Applications: Due to its mildness, proteins solubilized with SLMaP are often more amenable to functional assays, structural studies, and immunoassays.[7]

Experimental Protocols

The following protocols provide a general framework for using Sodium Lauroyl Methylaminopropionate to solubilize membrane proteins. Optimization will be required for each specific protein and membrane system.

I. Preparation of Stock Solution

-

Calculate the required amount: Based on the desired final concentration (typically 2-10 times the estimated CMC), calculate the mass of Sodium Lauroyl Methylaminopropionate powder needed.

-

Dissolve the detergent: Gradually add the powder to the desired buffer (e.g., Tris-HCl, HEPES) while stirring gently to avoid excessive foaming.

-

Ensure complete dissolution: Continue stirring until the solution is clear. The stock solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.

II. Detergent Screening for Optimal Solubilization

Before proceeding to large-scale purification, it is crucial to determine the optimal concentration of SLMaP for solubilizing the target protein.

-

Prepare membrane fractions: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.

-

Set up screening reactions: In separate microcentrifuge tubes, resuspend a fixed amount of membrane protein (e.g., 1 mg) in a solubilization buffer containing a range of SLMaP concentrations (e.g., 0.1% to 2.0% w/v).

-

Incubate: Incubate the samples at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

-

Centrifuge: Pellet the unsolubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

-

Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the protein content and the presence of the target protein in the supernatant and pellet fractions by SDS-PAGE and Western blotting.

III. Large-Scale Membrane Protein Solubilization

Once the optimal SLMaP concentration is determined, the protocol can be scaled up for purification.

-

Resuspend membranes: Resuspend the prepared membrane pellet in ice-cold solubilization buffer to a final protein concentration of 5-10 mg/mL.

-

Add detergent: Add the Sodium Lauroyl Methylaminopropionate stock solution to the membrane suspension to the predetermined optimal concentration.

-

Solubilize: Incubate the mixture at 4°C for 1-2 hours with gentle stirring.

-

Clarify the lysate: Remove unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

-

Collect the supernatant: The resulting supernatant contains the solubilized membrane proteins and is ready for downstream purification steps such as affinity chromatography.

Visualizing the Workflow

Caption: Workflow for Membrane Protein Solubilization.

Logical Relationship of Detergent Properties

Caption: Key Detergent Property Relationships.

Troubleshooting

Table 2: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low solubilization efficiency | Detergent concentration too low. | Increase the concentration of Sodium Lauroyl Methylaminopropionate in increments. |

| Insufficient incubation time. | Increase the incubation time up to 4 hours. | |

| Inefficient mixing. | Ensure gentle but thorough mixing during incubation. | |

| Protein precipitation after solubilization | Detergent concentration below CMC during purification. | Maintain a detergent concentration above the CMC in all subsequent buffers. |

| Protein instability in the chosen detergent. | Screen other mild detergents or consider adding stabilizing agents like glycerol (B35011) or specific lipids. | |

| Loss of protein activity | Denaturation by the detergent. | Decrease the detergent concentration or incubation time. Perform all steps at 4°C. |

| Removal of essential lipids. | Supplement the solubilization buffer with lipids known to be important for the protein's function. |

References

- 1. Sodium Lauroyl Methylaminopropionate|Research-Chemical [benchchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Sodium lauroyl methylaminopropionate | C16H30NNaO3 | CID 23679011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Cell Lysis Buffers with Sodium Lauroyl Methylaminopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful extraction of high-quality proteins from cells is a critical prerequisite for a wide range of applications in research and drug development, including Western blotting, enzyme-linked immunosorbent assays (ELISA), and mass spectrometry. The composition of the cell lysis buffer, particularly the choice of detergent, is a key determinant of protein yield, integrity, and compatibility with downstream analyses. Sodium lauroyl methylaminopropionate is a mild, amphoteric (zwitterionic) surfactant that presents a promising alternative to harsher, more commonly used detergents. Its gentle nature helps in preserving the native structure and function of proteins, which is crucial for studying protein-protein interactions and enzymatic activity.

These application notes provide a comprehensive guide to formulating and utilizing cell lysis buffers containing Sodium lauroyl methylaminopropionate for the extraction of proteins from mammalian cells. This document includes detailed protocols, comparative data on detergent properties, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Effective cell lysis requires a balance between efficient membrane disruption and the preservation of protein integrity. The choice of detergent is paramount in achieving this balance. The following tables provide a comparative overview of the properties of Sodium lauroyl methylaminopropionate and other commonly used detergents in cell lysis.

Table 1: Comparative Properties of Common Laboratory Detergents

| Detergent | Type | Charge at pH 7.4 | Typical Working Concentration | Key Characteristics |

| Sodium Lauroyl Methylaminopropionate | Amphoteric (Zwitterionic) | Net Neutral | 0.5 - 2.0% (w/v) | Mild, non-denaturing; preserves protein structure and interactions. [1][2] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Negative | 0.1 - 1.0% (w/v) | Strong, denaturing; highly effective at solubilizing proteins but disrupts protein structure.[3] |

| Triton™ X-100 | Non-ionic | Neutral | 0.1 - 1.0% (v/v) | Mild, non-denaturing; commonly used for isolating cytoplasmic and membrane-bound proteins. |

| CHAPS | Zwitterionic | Net Neutral | 0.5 - 1.0% (w/v) | Mild, non-denaturing; effective at breaking protein-protein interactions without denaturation. |

| RIPA Buffer | Mixed | Mixed | 1X | A common, robust lysis buffer containing a mixture of ionic and non-ionic detergents for complete cell disruption. |

Table 2: Recommended Formulation for a Sodium Lauroyl Methylaminopropionate-Based Cell Lysis Buffer

| Component | Final Concentration | Purpose |

| Tris-HCl (pH 7.4) | 50 mM | Buffering agent to maintain a stable pH. |

| NaCl | 150 mM | Maintains physiological ionic strength. |

| Sodium Lauroyl Methylaminopropionate | 1.0% (w/v) | Detergent for cell membrane disruption. |

| EDTA | 1 mM | Chelates divalent cations to inhibit metalloproteases. |

| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases. |

| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of proteins. |

Note: The optimal concentration of Sodium lauroyl methylaminopropionate may vary depending on the cell type and the specific application. It is recommended to perform a concentration series to determine the optimal conditions for your experiment.

Experimental Protocols

The following are generalized protocols for cell lysis using a Sodium lauroyl methylaminopropionate-based buffer. These protocols should be optimized for specific cell lines and downstream applications.

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

-

Sodium Lauroyl Methylaminopropionate Lysis Buffer (see Table 2 for formulation)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Culture adherent cells to the desired confluency in a culture dish.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Sodium Lauroyl Methylaminopropionate Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Incubate the dish on ice for 5-10 minutes to allow for cell lysis.

-

Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

(Optional) For more complete lysis, the lysate can be passed through a 21-gauge needle several times or sonicated on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C for long-term use.

Protocol 2: Lysis of Suspension Mammalian Cells

Materials:

-

Sodium Lauroyl Methylaminopropionate Lysis Buffer (see Table 2 for formulation)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Collect the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

-

Centrifuge the cells again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Sodium Lauroyl Methylaminopropionate Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the tube on ice for 10-15 minutes, vortexing gently every 5 minutes.

-

(Optional) For more complete lysis, the lysate can be sonicated on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate.

-

The lysate is now ready for downstream applications or can be stored at -80°C.

Downstream Application Compatibility

The mild nature of Sodium lauroyl methylaminopropionate makes it a potentially suitable detergent for various downstream applications. However, as with any detergent, its compatibility should be verified for each specific assay.

-

Western Blotting: Lysates prepared with Sodium lauroyl methylaminopropionate are expected to be compatible with Western blotting. The mild nature of the detergent should help preserve the epitopes recognized by antibodies.

-

ELISA: For enzyme-linked immunosorbent assays, it is crucial that the detergent does not interfere with antibody-antigen binding or the enzymatic reaction. The zwitterionic nature of Sodium lauroyl methylaminopropionate may offer advantages over ionic detergents in this regard.

-

Mass Spectrometry: Detergents can interfere with ionization in mass spectrometry. Therefore, it is essential to remove the detergent from the sample prior to analysis. Methods such as protein precipitation, filter-aided sample preparation (FASP), or the use of detergent removal spin columns are recommended.

Mandatory Visualizations

Signaling Pathway Diagrams

The study of signaling pathways is a major application for cell lysates. Understanding the key players and their interactions is crucial for experimental design and data interpretation. Below are diagrams of three commonly studied signaling pathways generated using the DOT language.

References

Application of Sodium Lauroyl Methylaminopropionate in Proteomics Sample Preparation: A Review of Available Data

Disclaimer: Extensive research for the application of Sodium lauroyl methylaminopropionate in proteomics sample preparation did not yield specific protocols or quantitative data. The available information primarily pertains to its use as a mild surfactant in the cosmetics and personal care industry.[1][2][3][4] However, a closely related compound, Sodium Laurate (SL) , has been documented as a novel detergent for mass spectrometry-based membrane proteomics.[5][6][7] This document will, therefore, focus on the application of Sodium Laurate as a proxy to illustrate the evaluation and use of a novel surfactant in proteomics, as detailed in the available literature. The protocols and data presented below are for Sodium Laurate and should not be directly extrapolated to Sodium lauroyl methylaminopropionate without independent validation.

Application Notes for Sodium Laurate in Proteomics

Sodium Laurate (SL) has emerged as a promising detergent for the analysis of membrane proteomes due to its effective solubilization of membrane proteins and compatibility with downstream mass spectrometry (MS) analysis.[5][6][7] The primary challenge in membrane proteomics lies in the hydrophobic nature of the proteins, which complicates their extraction and subsequent enzymatic digestion for MS-based identification.[5][8] While strong ionic detergents like Sodium Dodecyl Sulfate (SDS) are excellent solubilizing agents, they interfere with enzymatic activity and MS analysis.[6][7]

Sodium Laurate offers a compelling alternative by combining the strong solubilizing power comparable to SDS with compatibility with proteases like trypsin and chymotrypsin.[5][6][7] A key advantage of SL is its facile removal from the sample prior to MS analysis. Upon acidification of the sample, SL precipitates as lauric acid, which can be efficiently removed using a phase transfer method.[5][6][7] This prevents the interference with the Capillary Liquid Chromatography-Tandem Mass Spectrometry (CapLC-MS/MS) analysis of the resulting peptides.[5][7]

Comparative studies have shown that Sodium Laurate exhibits superiority in the identification of membrane proteins, particularly those with high hydrophobicity and multiple transmembrane domains, when compared to other MS-compatible detergents like RapiGest SF (RGS) and sodium deoxycholate (SDC).[5][6]

Quantitative Data Summary

The following tables summarize the comparative performance of Sodium Laurate (SL) against other detergents in proteomics sample preparation, based on published studies.

Table 1: Comparison of Protein Identification from Rat Liver Plasma Membrane-Enriched Fractions

| Detergent | Total Identified Proteins | Unique Proteins | Membrane Proteins Identified |

| Sodium Laurate (SL) | 458 | 152 | 277 |

| RapiGest SF (RGS) | 387 | 81 | 225 |

| Sodium Deoxycholate (SDC) | 306 | 40 | 171 |

Data sourced from a study on rat liver plasma membrane proteins.[6]

Table 2: Comparison of Identified Transmembrane Proteins with Multiple Transmembrane Domains (TMDs)

| Number of TMDs | Sodium Laurate (SL) | RapiGest SF (RGS) | Sodium Deoxycholate (SDC) |

| 1-3 | 102 | 85 | 63 |

| 4-6 | 35 | 28 | 19 |

| 7-9 | 18 | 11 | 7 |

| ≥10 | 12 | 6 | 4 |

| Total | 167 | 130 | 93 |

Data represents the number of identified transmembrane proteins with different numbers of TMDs from rat liver plasma membrane fractions.[6]

Experimental Protocols

The following are detailed protocols for the use of Sodium Laurate in proteomics sample preparation, as described in the cited literature.

Protocol 1: Protein Extraction and In-Solution Digestion

This protocol describes the solubilization and digestion of proteins from a standard protein mixture.

Materials:

-

Lysis Buffer: 1.0% (w/v) Sodium Laurate in 50 mM NH₄HCO₃

-

Standard Protein Mixture (e.g., Myoglobin, Bacteriorhodopsin, BSA)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (MS-grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

Procedure:

-

Dissolve the protein mixture in the Lysis Buffer to a final protein concentration of 0.5 µg/µL.

-

Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 60 minutes at room temperature.

-

Alkylate the reduced proteins by adding IAA to a final concentration of 25 mM and incubating in the dark for 45 minutes at room temperature.

-

Dilute the sample with 50 mM NH₄HCO₃ to reduce the Sodium Laurate concentration to 0.1% prior to digestion.

-

Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate at 37°C for 12-16 hours.

-

Stop the digestion by adding formic acid to a final concentration of 0.1%.

-

Proceed with the detergent removal step.

Protocol 2: Detergent Removal by Phase Transfer

This protocol details the removal of Sodium Laurate from the peptide mixture after digestion.

Materials:

-

Digested peptide sample containing Sodium Laurate

-

Ethyl acetate (B1210297)

-

Microcentrifuge

Procedure:

-

Acidify the digested sample by adding formic acid to a final pH of ~2. This will precipitate the Sodium Laurate as lauric acid.

-

Add an equal volume of ethyl acetate to the acidified sample.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Carefully collect the lower aqueous phase containing the peptides.

-

Repeat the ethyl acetate extraction (steps 2-5) two more times to ensure complete removal of lauric acid.

-

The resulting peptide solution is ready for LC-MS/MS analysis.

Diagrams